molecular formula C17H16ClN3O3 B2598562 1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1170535-75-7

1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2598562
CAS No.: 1170535-75-7
M. Wt: 345.78
InChI Key: FTWIRZFLBBXBSQ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C17H16ClN3O3 and its molecular weight is 345.78. The purity is usually 95%.
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Scientific Research Applications

Novel Urea and Bis-Urea Derivatives Synthesis and Evaluation

A study by Perković et al. (2016) discusses the synthesis of novel urea and bis-urea derivatives with hydroxyphenyl or halogenphenyl substituents, including primaquine derivatives. These compounds were evaluated for their antiproliferative activity against various cancer cell lines, showing moderate to strong activities. Especially, some derivatives exhibited significant selectivity and potency against the breast carcinoma MCF-7 cell line, suggesting potential applications in developing new cancer therapeutics. The study also explored the antioxidant activity of these compounds, highlighting their multifunctional biological activities Perković et al., 2016.

Synthesis of Dihydropyrimidinones

Kolosov et al. (2015) investigated the synthesis of novel 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones through the ternary condensation of N-methoxyurea, aldehydes, and 1,3-dicarbonyl compounds. This work emphasizes the chemical versatility of urea derivatives in synthesizing heterocyclic compounds, which could be of interest in pharmaceutical chemistry for the development of new drug molecules Kolosov et al., 2015.

Electro-Fenton Degradation Studies

The study by Sirés et al. (2007) on the Electro-Fenton degradation of antimicrobials like triclosan and triclocarban, which contain urea functionalities, highlights the environmental applications of researching urea derivatives. This study indicates the relevance of such compounds in environmental chemistry, particularly in the degradation of persistent organic pollutants Sirés et al., 2007.

Antagonists for Human Adenosine A(3) Receptor

Research by Muijlwijk-Koezen et al. (2000) on isoquinoline and quinazoline urea analogues as antagonists for the human adenosine A(3) receptor uncovers another dimension of urea derivatives' utility. The study presents the synthesis and testing of these derivatives, providing valuable information for developing new therapeutic agents targeting the adenosine A(3) receptor, which could be beneficial in treating various diseases, including cardiovascular diseases and cancer Muijlwijk-Koezen et al., 2000.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-24-15-6-3-11(18)9-14(15)21-17(23)19-12-4-5-13-10(8-12)2-7-16(22)20-13/h3-6,8-9H,2,7H2,1H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWIRZFLBBXBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.